3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

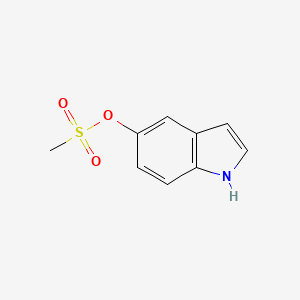

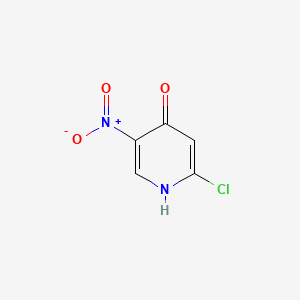

“3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid” is a complex organic compound. It contains a benzoic acid group, which is a common moiety in a variety of chemical compounds known for their pharmaceutical properties . The compound also contains a nitro group, which is often used in the synthesis of pharmaceuticals and other organic compounds .

Chemical Reactions Analysis

Again, specific reactions involving “this compound” are not available. But, the Suzuki–Miyaura coupling reaction is a common reaction involving organoboron reagents .

Applications De Recherche Scientifique

Synthesis and Organic Chemistry

Synthesis of Organic Compounds

Heterocyclic Oriented Synthesis

Compounds like 4-Chloro-2-fluoro-5-nitrobenzoic acid, a close analog, serve as multireactive building blocks for heterocyclic oriented synthesis. This leads to the creation of various condensed nitrogenous cycles, which are significant in drug discovery (Soňa Křupková et al., 2013).

Fluorinated and Iodinated Templates for Syntheses

Research on various 2-fluoro-5-nitrobenzoic acids has contributed to the development of peptidomimetic types. These have applications in stabilizing β-turn conformations for certain sulfones and sulfoxide epimers, useful in developing extensive libraries of compounds for pharmaceutical research (Luyong Jiang & K. Burgess, 2002).

Environmental and Health Studies

Study of Pesticide Hydrolysates

Research involving 3-methyl-4nitrophenol, a hydrolysate of fenitrothion and a compound structurally related to 3-(3-Fluoro-2-methylphenyl)-5-nitrobenzoic acid, has been focused on examining its potential as a mutagen precursor. This is particularly relevant in water treatment and environmental contamination studies (H. Takanashi et al., 2012).

Synthesis of Benzimidazoles for Potential Anticancer Agents

A study involving the synthesis of substituted benzimidazoles, utilizing compounds similar to this compound, has shown promise in developing anticancer agents. This involves a novel microwave-assisted protocol for rapid synthesis, indicating its potential in expedited drug development (G. Jagadeesha et al., 2023).

Luminescence Sensitization in Chemistry

- Luminescence Sensitization Studies: Thiophenyl-derivatized nitrobenzoic acid ligands, closely related to this compound, have been evaluated as possible sensitizers for Eu(III) and Tb(III) luminescence. This has implications in the development of luminescent materials and the study of molecular interactions in luminescent compounds (Subha Viswanathan & A. Bettencourt-Dias, 2006).

Crystallography and Structural Analysis

- Crystallographic Studies: Crystal structures of various substituted benzoic acid derivatives, including those structurally similar to this compound, have been determined. These studies are crucial for understanding the molecular geometries and intermolecular interactions, which are key to material science and pharmaceutical research (S. Pramanik et al., 2019).

Propriétés

IUPAC Name |

3-(3-fluoro-2-methylphenyl)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c1-8-12(3-2-4-13(8)15)9-5-10(14(17)18)7-11(6-9)16(19)20/h2-7H,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANIRPDNZSQTMEV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1F)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50689268 |

Source

|

| Record name | 3'-Fluoro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1261962-57-5 |

Source

|

| Record name | 3'-Fluoro-2'-methyl-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B599220.png)

![6-Benzyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B599230.png)

![3'-Fluoro-[1,1'-biphenyl]-2,4'-dicarboxylic acid](/img/structure/B599233.png)

![6-(2-Hydroxyethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B599234.png)